Methyl 6-(acetoxymethyl)nicotinate
Overview
Description
Methyl 6-(acetoxymethyl)nicotinate is an organic compound with the molecular formula C10H11NO4 It is a derivative of nicotinic acid and is characterized by the presence of an acetoxymethyl group attached to the nicotinate structure
Mechanism of Action
Target of Action
Methyl 6-(acetoxymethyl)nicotinate is a derivative of nicotinic acid, also known as niacin . The primary targets of niacin and its derivatives are the nicotinic acetylcholine receptors . These receptors are ionotropic receptors composed of five homomeric or heteromeric subunits . They play a crucial role in the transmission of nerve impulses in the nervous system .
Mode of Action
Niacin acts as an agonist at nicotinic acetylcholine receptors . Upon binding, it stimulates these receptors, leading to the opening of ion channels and the flow of ions across the cell membrane . This results in the generation of a nerve impulse .
Biochemical Pathways
Niacin and its derivatives are known to be involved in the metabolism of glucose, insulin, and blood lipids . They upregulate insulin-stimulated insulin signal transduction via affecting effector molecules downstream of the insulin receptor . This involves the phosphorylation of multiple intracellular domains and protein kinases, and downstream effector molecules .
Result of Action
The activation of nicotinic acetylcholine receptors by niacin and its derivatives can lead to various physiological responses, including muscle contraction, heart rate regulation, and the release of certain neurotransmitters .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 6-(acetoxymethyl)nicotinate can be synthesized through several synthetic routes. One common method involves the esterification of 6-(hydroxymethyl)nicotinate with acetic anhydride in the presence of a catalyst such as pyridine. The reaction typically proceeds under mild conditions, with the temperature maintained at around 0-5°C to prevent side reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process may also incorporate purification steps such as recrystallization or chromatography to obtain the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
Methyl 6-(acetoxymethyl)nicotinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the acetoxymethyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted nicotinates.
Scientific Research Applications
Methyl 6-(acetoxymethyl)nicotinate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in modulating biological pathways.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurodegenerative diseases.
Industry: Utilized in the production of pharmaceuticals and agrochemicals
Comparison with Similar Compounds
Similar Compounds
Methyl nicotinate: A methyl ester of niacin used to treat muscle and joint pain.
6-Methylnicotine: A nicotine analog with similar pharmacological properties
Uniqueness
Methyl 6-(acetoxymethyl)nicotinate is unique due to its specific structural modifications, which confer distinct chemical and biological properties. Unlike methyl nicotinate, which is primarily used for its vasodilatory effects, this compound has broader applications in scientific research and potential therapeutic uses .
Properties
IUPAC Name |
methyl 6-(acetyloxymethyl)pyridine-3-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO4/c1-7(12)15-6-9-4-3-8(5-11-9)10(13)14-2/h3-5H,6H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUWLMSMOILJHBX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1=NC=C(C=C1)C(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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